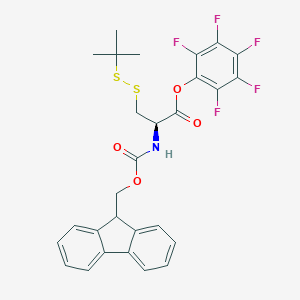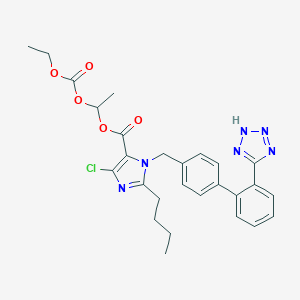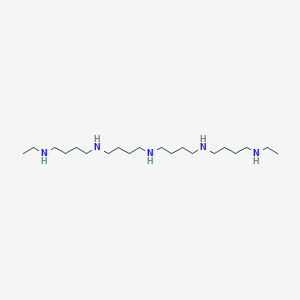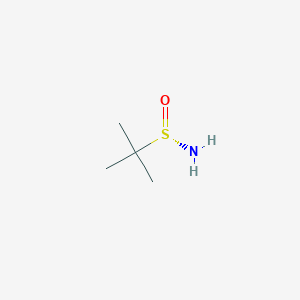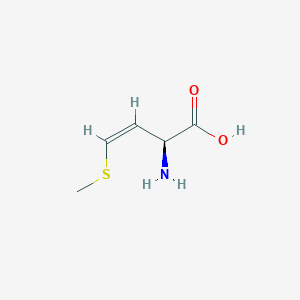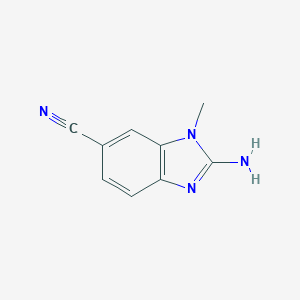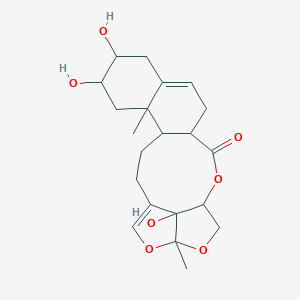
Hancogenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hancogenin B is a steroidal saponin that is extracted from the roots of the plant Hancornia speciosa. It has been found to have various pharmacological properties and has been the subject of several scientific studies.
Wirkmechanismus
The mechanism of action of hancogenin B is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of NF-κB, the activation of AMPK, and the modulation of the PI3K/Akt signaling pathway.
Biochemische Und Physiologische Effekte
Hancogenin B has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. It has also been found to induce apoptosis in cancer cells and to improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of hancogenin B is that it is a natural compound that can be extracted from plants. This makes it a potentially safer alternative to synthetic drugs. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on hancogenin B. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
In conclusion, hancogenin B is a natural compound that has been found to have various pharmacological properties. It has been the subject of several scientific studies and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesemethoden
Hancogenin B can be synthesized from diosgenin, which is a steroid found in certain plants. The synthesis involves several steps, including oxidation, reduction, and glycosylation. The final product is then purified through chromatography.
Wissenschaftliche Forschungsanwendungen
Hancogenin B has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective and cardioprotective effects. As such, it has been the subject of several scientific studies.
Eigenschaften
CAS-Nummer |
147512-46-7 |
|---|---|
Produktname |
Hancogenin B |
Molekularformel |
C21H28O7 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
7,8,22-trihydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C21H28O7/c1-19-8-16(23)15(22)7-11(19)3-5-13-14(19)6-4-12-9-26-20(2)21(12,25)17(10-27-20)28-18(13)24/h3,9,13-17,22-23,25H,4-8,10H2,1-2H3 |
InChI-Schlüssel |
IWVQHXSRWNYBMU-UHFFFAOYSA-N |
SMILES |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
Kanonische SMILES |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
Synonyme |
17-hydroxygylaucogenin A hancogenin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
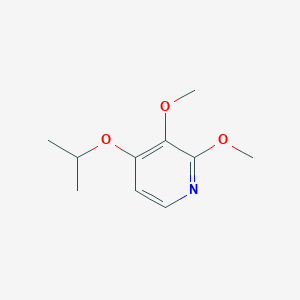
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
